2-(4-Methoxyphenoxy)-1-phenylethan-1-one
Description
Overview of Phenoxyacetophenone Derivatives in Contemporary Organic Chemistry
Phenoxyacetophenone derivatives, characterized by a phenoxy group attached to an acetophenone (B1666503) core, are a significant class of compounds in modern organic chemistry. They primarily serve as versatile precursors and intermediates in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds.
These derivatives are key building blocks for constructing biologically important scaffolds. For instance, α-phenoxyacetophenones are used to synthesize substituted benzofurans, which are known to have applications as antioxidants and brightening agents and are found in various drugs. Research has also demonstrated the utility of 2-phenoxychromones, derived from related structures, in developing agents with liver-protective effects. The reactivity of the ketone and the stability of the ether linkage make phenoxyacetophenones valuable in multi-step synthetic pathways aimed at producing novel pharmaceutical and agrochemical agents.
Structural Significance of the Ether-Ketone Moiety within Organic Frameworks
The chemical behavior of 2-(4-Methoxyphenoxy)-1-phenylethan-1-one is largely defined by the presence and interplay of its two core functional groups: an ether and a ketone. This combination is often referred to as an α-aryloxyketone.
The Ketone Group: The carbonyl group (C=O) in the ketone is a site of high reactivity. nih.gov The carbon-oxygen double bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles. acs.org This reactivity is fundamental to many organic reactions, such as nucleophilic addition and condensation reactions. nih.govacs.org Ketones are generally more resistant to oxidation than aldehydes because they lack a hydrogen atom directly bonded to the carbonyl carbon. nih.gov They are pivotal in the synthesis of pharmaceuticals and plastics. britannica.com
The Ether Group: The ether linkage (R-O-R') consists of an oxygen atom single-bonded to two carbon groups. britannica.com Ethers are generally less reactive than ketones. acs.org The C-O bonds are stable, and the ether moiety provides flexibility to the molecular structure. While less polar than alcohols, the oxygen atom in an ether can act as a hydrogen bond acceptor, influencing solubility. acs.org Ethers are widely used as solvents due to their ability to dissolve a range of polar and nonpolar substances. britannica.com
| Feature | Ketone Moiety (-C=O) | Ether Moiety (-O-) |
|---|---|---|
| Structure | Carbonyl group double-bonded to oxygen, attached to two carbon atoms. britannica.com | Oxygen atom single-bonded to two carbon atoms. britannica.com |
| Reactivity | High, due to the polar C=O bond; participates in nucleophilic additions. acs.org | Low, generally unreactive and stable. acs.org |
| Polarity | Polar, leading to stronger intermolecular forces than ethers. acs.org | Less polar than ketones but more polar than alkanes. britannica.com |
| Role in Synthesis | Serves as a reactive site for building molecular complexity. britannica.com | Acts as a stable linker or spacer within a molecule. britannica.com |
Historical Development and Evolution of Research on Related Phenoxyacetones
The study of phenoxyacetones is built upon the foundational history of its parent compounds, benzene (B151609) and acetophenone. Benzene was first isolated by Michael Faraday in 1825 from illuminating gas, and its cyclic structure was a subject of intense study throughout the 19th century. vinatiorganics.com Acetophenone, the simplest aromatic ketone, was identified in coal tar and has long been used as an industrial solvent and a fragrance ingredient. vinatiorganics.com
Early research in the 20th century began to explore the reactions of more complex ketones. The use of aryloxy ketones as synthons in named reactions, such as the Pfitzinger reaction to create quinolines, was documented as early as 1939. britannica.com This marked a shift from studying these compounds as simple industrial chemicals to utilizing them as key intermediates in the construction of complex heterocyclic systems. The evolution of organic synthesis has seen these molecules transition from basic reagents to sophisticated building blocks for creating compounds with specific biological or material properties.
Academic and Research Significance of Investigating this compound
The specific compound this compound is significant primarily as a research chemical, valued as a synthetic intermediate and a model compound for specialized studies. While not a widely commercialized product, its structure is representative of α-aryloxyketones used in targeted research applications.
One notable area of research where related structures are employed is in the study of lignin (B12514952), a complex polymer found in wood. Phenoxyacetophenone derivatives serve as model compounds that mimic the β-O-4 ether linkage found in lignin. Scientists synthesize these smaller, more manageable molecules to study the mechanisms of lignin cleavage, which is a critical step in the conversion of biomass into biofuels and other valuable chemicals.
Furthermore, the broader class of methoxy- and phenoxy-substituted acetophenones is of significant academic and industrial interest. For example, 4'-Methoxyacetophenone is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and UV-blocking agents. sigmaaldrich.com Similarly, 4'-Phenoxyacetophenone is a known precursor in various chemical syntheses. chemspider.com The study of this compound contributes to this body of knowledge, providing data on the reactivity and properties of this specific substitution pattern, which can inform the design of new synthetic routes and novel functional molecules.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C15H14O3 | |
| Average Mass | 242.274 Da | |
| Monoisotopic Mass | 242.094294 Da | |
| CAS Number | 14385-49-0 |
Structure
3D Structure
Properties
CAS No. |
14385-49-0 |
|---|---|
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-phenylethanone |
InChI |
InChI=1S/C15H14O3/c1-17-13-7-9-14(10-8-13)18-11-15(16)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
InChI Key |
MHWKUYDFZRLARI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 2 4 Methoxyphenoxy 1 Phenylethan 1 One
Intrinsic Reactivity of the Ether and Ketone Functional Groups
The reactivity of 2-(4-Methoxyphenoxy)-1-phenylethan-1-one is centered around the electrophilic nature of the carbonyl carbon and the stability of the aryl ether linkage.
The carbonyl group's carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. purkh.com The presence of the adjacent α-phenoxy group influences this reactivity. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond in α-haloketones, increasing their reactivity towards nucleophiles. nih.gov Similarly, in this compound, the carbonyl group activates the α-carbon, influencing its reactivity in various transformations.
Nucleophilic attack at the carbonyl carbon is a fundamental reaction, leading to a tetrahedral intermediate. This intermediate can then undergo further reactions, such as reduction or addition, depending on the nature of the nucleophile and the reaction conditions. For instance, reduction with sodium borohydride (B1222165) (NaBH₄) converts the ketone to the corresponding alcohol, 1-(4-chlorophenyl)-2-methoxy-2-phenylethan-1-ol. nih.gov
The β-O-4 aryl ether linkage in this compound is relatively stable but can be cleaved under specific catalytic conditions. The strength of this bond is a critical factor in the depolymerization of lignin (B12514952). Theoretical calculations have shown that C–O ether bonds in lignin model compounds are more fragile than C–C bonds. acs.org The cleavage of this bond is a key step in converting lignin into valuable aromatic monomers. researchgate.net
The reactivity of the aryl ether linkage is influenced by the substituents on the aromatic rings. Electron-donating groups, such as the methoxy (B1213986) group in the 4-position of the phenoxy ring, can affect the electron density of the ether oxygen and the adjacent aromatic ring, thereby influencing the bond's susceptibility to cleavage.
Catalytic Conversions Involving this compound and its Homologs
Various catalytic strategies have been developed to transform this compound and similar β-O-4 model compounds into valuable chemicals. These methods often focus on the selective cleavage of the ether bond.
Oxidative cleavage is a prominent method for breaking the β-O-4 linkage. masterorganicchemistry.com This process often involves the oxidation of the α-hydroxyl group to a ketone, which facilitates the subsequent cleavage of the C-O ether bond. mdpi.com A variety of catalysts, including single-atom cobalt catalysts and oxovanadium complexes, have been shown to be effective for the oxidative cleavage of β-O-4 bonds in lignin model compounds. rsc.orgresearchgate.net For example, a single-atom Co catalyst achieved up to 95% conversion of 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614) under optimized conditions. rsc.org
The mechanism of oxidative cleavage can involve the formation of intermediate species such as o-quinones, which can lower the activation energy for ring-opening reactions. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity of the cleavage products, which often include phenolic aldehydes and other valuable aromatic compounds. researchgate.net
| Catalyst System | Substrate | Key Findings | Reference |
|---|---|---|---|
| Single-atom Co catalyst | 2-(2-methoxyphenoxy)-1-phenylethanol | Up to 95% conversion with high selectivities for β-O-4 bond cleavage. | rsc.org |
| Oxovanadium complexes | Lignin and lignin dimers | Catalyzes oxidation in an acetonitrile (B52724)/water system under O2. | researchgate.net |
| ZrCl4/NaOH | Lignin | Achieved high selectivity for phenolic carbonyls. | researchgate.net |
| Ni/TiO2 | 2-phenoxy-1-phenylethan-1-one | Photocatalytic cleavage of the β-O-4 bond. | mdpi.com |
Reductive cleavage, or hydrogenolysis, is another important pathway for the transformation of β-O-4 model compounds. This approach typically involves the use of a catalyst, such as Palladium on carbon (Pd/C), and a hydrogen source. acs.org The reaction can proceed through different mechanisms, with one proposed pathway involving the initial dehydrogenation of the alcohol to a ketone, followed by C-O bond cleavage. acs.orgacs.org
In some cases, the stainless steel reactor itself can promote the hydrogen transfer process, leading to high conversion of the model compound without an added catalyst. ncsu.edu For instance, the cleavage of 2-phenoxy-1-phenylethan-1-one in anhydrous ethanol (B145695) at 260°C resulted in over 99% conversion, with high selectivity for phenol (B47542). ncsu.edu The use of co-catalysts can further enhance the efficiency of the cleavage. ncsu.edu
| Catalyst/System | Substrate | Key Products | Conversion/Yield | Reference |
|---|---|---|---|---|
| Pd/C | 2-phenoxy-1-phenylethanol | Acetophenone (B1666503) and phenol | - | acs.org |
| Stainless steel reactor (no added catalyst) | 2-phenoxy-1-phenylethan-1-one | Phenol and acetophenone | >99% conversion, >80% phenol selectivity | ncsu.edu |
| Cs2.5H0.5PMo12O40 (co-catalyst) | 2-phenoxy-1-phenylethan-1-one | Phenol and acetophenone | >98% phenol yield, >91% acetophenone yield | ncsu.edu |
While less common for this specific compound, rearrangement reactions can occur in related α-substituted ketones under certain conditions. For instance, α-halogenated ketones can undergo the Favorskii rearrangement in the presence of a base, leading to a rearranged carboxylic acid derivative via a cyclopropanone (B1606653) intermediate. msu.edu Although not directly reported for this compound, the potential for such rearrangements exists given the appropriate reagents and conditions that could generate a suitable leaving group at the α-position.
Additionally, organic electrolysis has been used to study the degradation of β-O-4 lignin model compounds, leading to various degradation products through complex reaction mechanisms. nih.gov This suggests that electrochemical methods could also facilitate rearrangements and other transformations.
Functionalization through Cross-Coupling Methodologies
Cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and while direct cross-coupling applications on this compound are not extensively detailed in the provided literature, the principles can be applied to its structure. Palladium-catalyzed cross-coupling reactions, in particular, have become a cornerstone of modern organic synthesis. These reactions typically involve an organic electrophile and a nucleophilic organometallic reagent, and their scope has expanded to include less reactive C–O electrophiles, such as derivatives of phenols.
The versatility of palladium catalysts allows for a wide range of transformations, including Suzuki, Heck, and Sonogashira couplings, which could potentially be used to functionalize the aromatic rings of this compound. For instance, if either the phenyl or the phenoxy group were substituted with a halide or a triflate, it would serve as a handle for introducing new substituents. The development of specialized ligands has been crucial in enabling the coupling of challenging substrates, overcoming issues like slow oxidative addition and competing side reactions. The use of electronically asymmetric ligands, such as chiral phosphine-oxazolines, has further broadened the scope of these reactions. Given the stability and low toxicity of many coupling partners like boronic acids, these methods offer a practical route for creating diverse molecular libraries from core structures like this compound.
Domino and Cascade Reaction Sequences
Domino and cascade reactions are highly efficient synthetic strategies that involve two or more consecutive transformations in a single operation without isolating intermediates. This approach enhances atom economy and reduces waste, time, and resources. The structure of this compound, an α-phenoxy ketone, makes it a suitable substrate for such sequences, particularly those leading to heterocyclic systems like benzofurans.
For example, a domino sequence for the synthesis of 2,3-disubstituted benzo[b]furans can be initiated by an intermolecular Sonogashira coupling of a related compound, 2-(2-bromophenoxy)-1-phenylethan-1-one, with a terminal alkyne. This is followed by an intramolecular cyclization and double-bond isomerization, all occurring in one pot. Similarly, nickel-catalyzed domino reactions have been developed for α-aryloxyacetonitriles, which are structurally related to α-phenoxy ketones. These reactions, when performed with arylboronic acids, yield 2-aroylbenzo[b]furans through a sequence involving nucleophilic addition, tautomerization, and cyclization. The course of these multi-step reactions is often dependent on the substituents and the nature of the nucleophile employed. Such strategies highlight the potential for converting simple starting materials like this compound into more complex molecular architectures in a highly efficient manner.
Role as a Key Intermediate in Organic Synthesis
Precursor for the Synthesis of Benzofuran (B130515) Derivatives
The benzofuran nucleus is a prevalent scaffold in numerous natural products and medicinally important compounds, driving the development of new synthetic routes. α-Phenoxy ketones, such as this compound, are valuable precursors for the synthesis of 2,3-disubstituted benzofurans. A common and effective method is the acid-catalyzed cyclodehydration of these ketones.
This intramolecular electrophilic substitution reaction typically proceeds by protonation of the carbonyl oxygen, followed by cyclization onto the phenoxy ring and subsequent dehydration to form the furan (B31954) ring. Reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid) have proven highly efficient for promoting this transformation under mild conditions, affording benzofurans in moderate to excellent yields. The reaction provides a straightforward route to benzofurans from readily available phenols and α-bromo ketones, which are the building blocks for the α-phenoxy ketone precursor. The regiochemical outcome of the cyclization can be influenced by the substitution pattern on the phenoxy ring.
| Precursor | Reagent/Catalyst | Product | Yield (%) |
| 2-Phenoxy acetophenone | Eaton's Reagent | 3-Phenylbenzofuran | 95 |
| 2-(p-Tolyloxy)acetophenone | Eaton's Reagent | 5-Methyl-3-phenylbenzofuran | 98 |
| 2-(4-Methoxyphenoxy)acetophenone | Eaton's Reagent | 5-Methoxy-3-phenylbenzofuran | 98 |
This table presents data for the synthesis of benzofuran derivatives from various α-phenoxy ketones using Eaton's reagent, demonstrating the high efficiency of this cyclodehydration method. Data extracted from a study on α-phenoxy ketone cyclodehydration.
Incorporation into Nitrogen-Containing Heterocyclic Systems (e.g., Imidazo[1,2-a]pyridines)
While the direct use of this compound for imidazo[1,2-a]pyridine (B132010) synthesis is not explicitly detailed, its structural motifs are relevant to established synthetic pathways. Imidazo[1,2-a]pyridines are considered privileged structures in medicinal chemistry and are often synthesized from 2-aminopyridines and α-haloketones or, more directly, from acetophenone derivatives. The synthesis generally involves the condensation of a 2-aminopyridine (B139424) with a ketone derivative. The ketone's α-carbon and carbonyl carbon form the two missing atoms of the imidazole (B134444) ring. Given that this compound is a ketone with a phenoxy leaving group at the α-position, it could potentially participate in similar cyclocondensation reactions to form functionalized imidazo[1,2-a]pyridines.
Application in Lignin Valorization and Depolymerization Strategies
Lignin is the most abundant natural source of aromatic compounds, but its complex, irregular structure makes it a challenging feedstock for producing valuable chemicals. To develop effective depolymerization methods, researchers often study simpler "model compounds" that contain the primary linkages found in lignin. This compound and its corresponding alcohol, 2-(4-methoxyphenoxy)-1-phenylethanol, are crucial models for the β-O-4 aryl ether linkage, which is the most abundant and readily cleaved bond in lignin.
Studying the catalytic cleavage of this model compound provides fundamental insights into the mechanisms of lignin depolymerization. Various catalytic strategies are investigated, including:
Oxidative Cleavage: This approach uses oxidants and catalysts, such as vanadium-based systems, to break the β-O-4 bond, often producing aromatic acids and aldehydes. The process frequently involves initial oxidation of the Cα-hydroxyl group (in the alcohol form) to a ketone, which weakens the adjacent Cβ-O bond.
Reductive Cleavage (Hydrogenolysis): This method employs hydrogen and a heterogeneous catalyst (e.g., tungsten carbide, NiMo sulfide) to cleave the ether bond, yielding aromatic monomers like phenols and styrenes.
Enzymatic Cleavage: Biocatalysts, such as β-etherases, offer a green alternative for selectively cleaving the β-O-4 bond under mild conditions.
These studies are critical for optimizing conditions to break down real lignin into a narrower range of valuable chemicals, thereby enabling the transition to a more sustainable, biomass-based chemical industry.
| Catalyst System | Lignin Model Compound | Key Products | Conversion/Yield |
| RuH₂(CO)(PPh₃)₃ | 2-Aryloxy-1-arylethanols | Aryl ketones, Phenols | 62-98% Yield |
| NiMo sulfide (B99878) | 2-phenoxy-1-phenylethanol | Styrene, Phenol | >99% Conversion |
| Tungsten Carbide (W₂C/AC) | 2-(2-methoxyphenoxy)-1-phenylethanol | Styrene, Phenol | High Yield (up to 96.8%) |
| β-Etherase (Ds-GST1) | Racemic β-O-4 aryl ether model | Cleavage Products | Selective Cleavage |
This table summarizes the outcomes of various catalytic strategies for the cleavage of the β-O-4 bond in lignin model compounds, including the ketone this compound and its alcohol analogue. Data compiled from studies on ruthenium-catalyzed cleavage, NiMo sulfide catalysis, tungsten carbide catalysis, and enzymatic cleavage.
Impact of Substituent Effects on Reaction Kinetics, Selectivity, and Conversion Efficiency
The efficiency and outcome of chemical reactions involving this compound are significantly influenced by the electronic and steric properties of substituents on its aromatic rings. This is particularly evident in lignin depolymerization studies, where the cleavage of the β-O-4 ether bond is the critical step.
Density functional theory (DFT) calculations and experimental studies have shown that substituents on both the phenyl and phenoxy rings affect the bond dissociation energy (BDE) of the Cβ-O bond. For instance, the oxidation of the Cα-hydroxyl group to a carbonyl group (as in the target compound) facilitates the homolysis of the Cβ-O bond. The presence and position of methoxy (-OCH₃) groups, which are characteristic of natural lignin, also play a crucial role. Increased methoxyl substitution on the O-linked aryl ring can sometimes diminish reaction yields in catalytic systems, while substitution on the C-linked aryl ring may have less impact. These substituent effects determine the reaction pathways, influencing the rate of bond cleavage and the selectivity towards specific monomeric products, which is critical for developing efficient lignin valorization processes.
Advanced Analytical and Spectroscopic Characterization for Structural Elucidation of 2 4 Methoxyphenoxy 1 Phenylethan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationship of atoms.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 2-(4-Methoxyphenoxy)-1-phenylethan-1-one, the spectrum is expected to show distinct signals corresponding to the different types of protons present.
The key proton environments are:
Phenyl Ring Protons: The protons on the phenyl group attached to the carbonyl are influenced by the electron-withdrawing nature of the carbonyl group. The two protons ortho to the carbonyl are the most deshielded.
Methylene (B1212753) Protons: The two protons of the -CH₂- group are in a unique environment, positioned between a carbonyl group and an ether oxygen, leading to a significant downfield shift.
4-Methoxyphenoxy Ring Protons: The protons on this ring are influenced by the electron-donating effects of both the ether oxygen and the methoxy (B1213986) group, resulting in an upfield shift compared to benzene (B151609). Due to the para-substitution, they typically appear as a characteristic AA'BB' system, which often simplifies to two distinct doublets.
Methoxy Protons: The three protons of the -OCH₃ group are shielded and appear as a sharp singlet.
Predicted ¹H NMR Data Table for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.00 | Doublet of doublets | 2H | Aromatic H (ortho to C=O) |
| ~7.60 | Triplet | 1H | Aromatic H (para to C=O) |
| ~7.48 | Triplet | 2H | Aromatic H (meta to C=O) |
| ~6.90 | Multiplet (AA'BB') | 4H | Aromatic H (methoxyphenoxy) |
| ~5.25 | Singlet | 2H | O-CH₂-C=O |
| ~3.79 | Singlet | 3H | O-CH₃ |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Key carbon environments include:
Carbonyl Carbon: The carbon of the C=O group is highly deshielded and appears significantly downfield.
Aromatic Carbons: The carbons of the two aromatic rings appear in the typical aromatic region (110-160 ppm). Their specific shifts are determined by the attached functional groups.
Methylene Carbon: The -CH₂- carbon, being bonded to two electronegative atoms (oxygen and a carbonyl carbon), is shifted downfield into the 60-80 ppm range.
Methoxy Carbon: The -OCH₃ carbon is shielded and appears upfield around 55 ppm.
Predicted ¹³C NMR Data Table for this compound (Predicted for CDCl₃ solvent)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.5 | C=O (Carbonyl) |
| ~154.5 | Aromatic C (C-OCH₃) |
| ~152.0 | Aromatic C (C-O-CH₂) |
| ~134.5 | Aromatic C (ipso to C=O) |
| ~133.8 | Aromatic C (para to C=O) |
| ~128.8 | Aromatic C (meta to C=O) |
| ~128.0 | Aromatic C (ortho to C=O) |
| ~116.0 | Aromatic C (ortho to O-CH₂) |
| ~114.8 | Aromatic C (ortho to OCH₃) |
| ~72.0 | O-CH₂-C=O |
| ~55.7 | O-CH₃ |
While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the connectivity and assembling the molecular structure.
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring and between the adjacent protons on the methoxyphenoxy ring, confirming their respective spin systems. The methylene and methoxy protons, being singlets, would not show cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals of the atoms they are directly attached to (one-bond C-H correlation). It would be used to definitively assign each protonated carbon. For example, the proton signal at ~5.25 ppm would correlate to the carbon signal at ~72.0 ppm, confirming the identity of the methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. This allows for the connection of different molecular fragments. Key expected HMBC correlations for this molecule would include:
A correlation from the methylene protons (~5.25 ppm) to the carbonyl carbon (~195.5 ppm), linking the methylene bridge to the benzoyl group.
A correlation from the methylene protons (~5.25 ppm) to the ipso-carbon of the phenoxy ring (~152.0 ppm), confirming the ether linkage.
Correlations from the ortho-protons of the phenyl ring (~8.00 ppm) to the carbonyl carbon (~195.5 ppm).
A correlation from the methoxy protons (~3.79 ppm) to the aromatic carbon they are attached to (~154.5 ppm).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. chemguide.co.uk This "hard" ionization technique provides a characteristic fragmentation pattern that acts as a molecular fingerprint.
For this compound (Molecular Weight: 242.27 g/mol ), the EI-MS spectrum is expected to show:
Molecular Ion (M⁺·): A peak at m/z = 242, corresponding to the intact molecule with one electron removed.
Key Fragment Ions: The energetically unstable molecular ion breaks apart into smaller, more stable fragments. chemguide.co.uk The most probable fragmentation is an alpha-cleavage of the bond between the carbonyl and methylene carbons.
m/z = 105: This peak, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is expected to be the base peak (the most intense peak in the spectrum) due to its high stability.
m/z = 77: Arises from the loss of carbon monoxide (CO) from the benzoyl cation, forming the phenyl cation ([C₆H₅]⁺).
m/z = 123: Corresponding to the 4-methoxyphenoxy cation ([CH₃OC₆H₄O]⁺), formed by cleavage of the ether bond.
ESI-MS is a "soft" ionization technique that typically imparts less energy to the molecule during ionization. It is exceptionally useful for determining the molecular weight of a compound with high accuracy, as it usually results in minimal fragmentation.
When analyzing this compound, ESI-MS would be expected to primarily show ions corresponding to the intact molecule with a proton or other cation attached:
[M+H]⁺: A prominent peak at m/z = 243, representing the protonated molecule.
[M+Na]⁺: A peak at m/z = 265, representing the molecule with a sodium ion adduct, which is common when glass vessels or sodium salts are present.
The lack of significant fragmentation in ESI-MS makes it the preferred method for confirming the molecular mass of the parent compound.
Interpretation of Fragmentation Pathways for Structural Information
Mass spectrometry provides critical insights into the molecular structure of this compound by analyzing its fragmentation pattern upon ionization. The fragmentation of the molecular ion is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. For this compound, which possesses a ketone and an ether linkage, specific cleavage patterns are anticipated.
The primary fragmentation pathways involve alpha-cleavage adjacent to the carbonyl group and cleavage of the ether bond. Alpha-cleavage is a common fragmentation mechanism for ketones. libretexts.org This process can result in the formation of a highly stable benzoyl cation (m/z 105) through the cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon. This fragment is often a prominent peak in the mass spectra of such compounds. nih.gov
Another significant fragmentation involves the cleavage of the C-O bond of the ether linkage. This can lead to the formation of a 4-methoxyphenoxy radical and a corresponding cation, or rearrangement followed by fragmentation. The presence of the methoxy group on the phenoxy ring influences the stability of these fragments and can direct the fragmentation pathways. The analysis of these characteristic fragments allows for the unambiguous confirmation of the compound's core structure, including the connectivity of the phenyl, carbonyl, methylene, and methoxyphenoxy moieties.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 242 | [C15H14O3]+• | Molecular Ion |
| 105 | [C7H5O]+ | Alpha-cleavage, loss of CH2O(C6H4OCH3)• |
| 137 | [C8H9O2]+ | Cleavage of the bond between the carbonyl and phenyl group |
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
A strong and sharp absorption band is anticipated in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the conjugated carbonyl (C=O) group. The aromatic C=C stretching vibrations from both the phenyl and methoxyphenoxy rings are expected to appear in the 1450-1600 cm⁻¹ region. The presence of the ether linkage is confirmed by the characteristic C-O-C stretching bands. Specifically, the aryl-alkyl ether would show an asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹. Furthermore, C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.
Table 2: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic (CH2) |
| 1700-1680 | C=O Stretch | Aryl Ketone |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1260-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
Raman Spectroscopy for Molecular Vibrations and Intermolecular Ordering Investigations
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. pat4nano.com It is particularly sensitive to non-polar, symmetric molecular vibrations and is highly effective for studying the skeletal vibrations of aromatic structures. usda.gov
For this compound, the Raman spectrum is expected to be dominated by bands arising from the aromatic rings. Strong signals corresponding to the ring breathing modes of the phenyl and substituted phenoxy rings would be prominent. The C=O stretching vibration, while strong in the IR spectrum, will also be observable in the Raman spectrum. spectroscopyonline.com Raman spectroscopy is also a valuable technique for studying polymorphism, as different crystalline forms of a compound yield distinct spectra in the low-frequency (lattice vibration) region. spectroscopyonline.com This allows for the investigation of intermolecular ordering and solid-state packing of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. unl.pt The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The structure of this compound contains several chromophores—the benzoyl group and the methoxyphenoxy group—which are expected to give rise to characteristic absorption bands.
Chromatographic Methods for Separation, Isolation, and Purity Assessment
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, quantification, and purity assessment of chemical compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable. mdpi.com
A typical RP-HPLC setup would employ a C18 stationary phase, which is non-polar. The mobile phase would consist of a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.gov A buffer, like phosphoric acid or formic acid, is often added to the mobile phase to ensure the analyte is in a consistent protonation state and to achieve sharp, symmetrical peaks. Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation and a reasonable analysis time. mdpi.com
Detection is commonly achieved using a UV detector set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., ~245 nm) to ensure high sensitivity. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification, while the peak area allows for its quantification and the assessment of its purity. nih.gov
Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, which possesses sufficient volatility and thermal stability, GC is a suitable method for purity assessment and quantitative analysis. The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.
The analysis involves injecting a vaporized sample into the head of a chromatographic column. The separation occurs as the compound travels through the column, driven by a carrier gas (typically helium or nitrogen). The retention time, the time it takes for the compound to elute from the column, is a key parameter for identification. The choice of the stationary phase is critical; for a moderately polar compound like this compound, a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, would likely provide optimal separation from potential impurities like starting materials (e.g., phenacyl halide and 4-methoxyphenol) or side-products.
Table 1: Illustrative GC Parameters for Analysis of this compound
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 300 °C |
These parameters are illustrative and would require optimization for specific applications to achieve baseline resolution of all components in a sample mixture.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, screening for ideal solvent systems for column chromatography, and identifying compounds. fishersci.comamazonaws.com It operates on the principle of separation by adsorption and/or partition. amazonaws.com A sample is spotted onto a plate coated with a thin layer of adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. silicycle.com The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. silicycle.com
For monitoring the synthesis of this compound, TLC can effectively distinguish the product from the more polar 4-methoxyphenol (B1676288) starting material and the typically less polar phenacyl halide. The polarity of the mobile phase is adjusted to achieve a good separation, with the product's Rf (retention factor) value ideally falling between 0.3 and 0.5. A common mobile phase for compounds of this polarity would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate. Visualization of the spots is often achieved under UV light (at 254 nm), as the aromatic rings in the molecule will absorb UV radiation, or by using chemical staining agents. silicycle.comaga-analytical.com.pl
Table 2: Example TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass backing |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Application | 1-5 µL of a dilute solution in a volatile solvent |
| Development | Ascending development in a saturated chamber |
| Visualization | UV light (254 nm) shows quenching spots; staining with potassium permanganate |
| Expected Rf | Product: ~0.4; 4-Methoxyphenol: ~0.2; Phenacyl Halide: ~0.6 |
Hyphenated Analytical Systems for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both the separation of complex mixtures and the definitive identification of the individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) Coupling
GC-MS combines the separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry. amazonaws.com This technique is a cornerstone for the analysis of volatile and semi-volatile compounds. amazonaws.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum is a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for unambiguous identification by comparing it to spectral libraries or through manual interpretation. plantarchives.org
For this compound, GC-MS analysis would not only confirm its retention time but also its molecular weight (242.27 g/mol ) and structural features. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 242. Key fragments would likely arise from the cleavage of the molecule at its most labile bonds, such as the ether linkage and the bonds adjacent to the carbonyl group.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structure |
|---|---|---|
| 242 | Molecular Ion [M]⁺ | [C₁₅H₁₄O₃]⁺ |
| 123 | Methoxyphenoxy radical cleavage | [C₇H₇O₂]⁺ |
| 121 | Cleavage alpha to carbonyl | [C₈H₉O]⁺ |
| 105 | Benzoyl cation | [C₇H₅O]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Integration
For compounds that are not sufficiently volatile or are thermally unstable for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The compound this compound is also amenable to LC-MS analysis. This technique separates components in a liquid mobile phase using a high-performance liquid chromatography (HPLC) system, after which the eluent is introduced into a mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used to generate ions with minimal fragmentation. weizmann.ac.il
In LC-MS analysis, the compound would typically be detected as a protonated molecule [M+H]⁺ in positive ion mode or as an adduct with a cation from the mobile phase (e.g., [M+Na]⁺). Tandem mass spectrometry (MS/MS) provides even greater structural detail. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This process helps to confirm the structure and can be used for highly sensitive and selective quantification in complex matrices. researchgate.net
Table 4: Representative LC-MS/MS Parameters
| Parameter | Description |
|---|---|
| LC System | HPLC or UPLC |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Full Scan (to find precursor ion, m/z 243.1 for [M+H]⁺) |
| MS/MS Analysis | Product Ion Scan of m/z 243.1; Collision Energy (CE) optimized (e.g., 15-30 eV) |
HPLC-NMR Interfacing for Complex Mixture Analysis
The hyphenation of High-Performance Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (HPLC-NMR) is a sophisticated technique that provides unparalleled structural information directly from separated components. While less common than GC-MS or LC-MS due to sensitivity and technical challenges, it is exceptionally powerful for the unambiguous identification of unknowns or for characterizing isomers in a complex mixture without the need for prior isolation.
In an HPLC-NMR setup, the eluent from the HPLC column flows through a special NMR flow cell placed within the NMR spectrometer's magnet. This allows for the acquisition of ¹H NMR and other NMR spectra of the compounds as they elute. For the analysis of a reaction mixture in the synthesis of this compound, HPLC-NMR could be used to definitively identify the main product, as well as any impurities or isomers formed during the reaction, by providing their complete proton NMR spectra. This direct coupling eliminates the laborious process of isolating each component individually for spectroscopic analysis.
The technique can be operated in on-flow mode (spectra are taken as the sample flows) or stopped-flow mode (the HPLC flow is stopped when a peak of interest is in the detector cell to allow for longer acquisition times and more advanced NMR experiments).
Computational Chemistry and Theoretical Studies of 2 4 Methoxyphenoxy 1 Phenylethan 1 One
Molecular Modeling and Molecular Dynamics (MD) Simulations
Molecular modeling and MD simulations are powerful tools for understanding the dynamic nature of molecules. For 2-(4-Methoxyphenoxy)-1-phenylethan-1-one, these studies would be instrumental in elucidating its structural and interactive properties.
A thorough conformational analysis would identify the most stable three-dimensional arrangements of the molecule. Geometrical optimization calculations would then refine these structures to find the lowest energy conformers, providing data on bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's shape and flexibility.
Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties. MD simulations could reveal the nature and strength of intermolecular forces, such as van der Waals interactions and hydrogen bonding, which dictate the crystal packing arrangement.
Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the computed structures. For this compound, simulations could predict its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, aiding in its characterization.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a versatile tool for exploring various chemical and physical properties of molecules.
DFT calculations could provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. From these, important reactivity descriptors such as electronegativity, hardness, and softness could be derived to predict the molecule's chemical behavior.
For any chemical reactions involving this compound, DFT calculations would be invaluable for mapping out the reaction pathways. By locating the transition state structures and calculating the associated energy barriers, researchers could gain a deep understanding of the reaction kinetics and mechanism.
Future computational research in these areas would significantly contribute to the scientific understanding of this compound and its potential applications.
Theoretical Prediction of NMR, IR, and UV-Vis Spectroscopic Signatures
Currently, there are no dedicated published studies that provide theoretical predictions for the NMR, IR, and UV-Vis spectra of this compound. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to calculate these spectroscopic properties. These theoretical calculations provide valuable insights into the molecule's electronic structure and vibrational modes, aiding in the interpretation of experimental data. However, such specific analyses for this compound have not been reported.
In a typical study of this nature, researchers would optimize the geometry of the molecule and then perform calculations to predict:
¹H and ¹³C NMR chemical shifts: These are often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
IR vibrational frequencies: These calculations help to assign specific vibrational modes to the experimentally observed absorption bands.
UV-Vis electronic transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the UV-Vis spectrum.
Without such a study, a data table of theoretical versus experimental spectroscopic values cannot be compiled for this specific compound.
Predictive Modeling and Machine Learning Applications in Organic Synthesis Design
The application of predictive modeling and machine learning in the design of organic synthesis is a rapidly advancing field. These technologies are being used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes. nih.govresearchgate.netnih.gov Algorithms can be trained on vast datasets of chemical reactions to identify patterns and make predictions for new, unseen transformations. nih.gov
However, there is no specific mention in the scientific literature of predictive modeling or machine learning being applied to the synthesis design of this compound. While general models for retrosynthesis and reaction prediction exist, their direct application to this particular target molecule has not been a subject of published research. The development of a machine learning-driven synthesis plan for this compound would likely involve its classification within a broader group of α-aryloxy ketones and the application of generalized reaction prediction models.
Applications As Precursors and Model Compounds in Advanced Materials and Biomass Research
Lignin (B12514952) Model Compound Studies
Lignin is a complex aromatic biopolymer that, along with cellulose (B213188) and hemicellulose, forms the structural backbone of terrestrial plants. mdpi.com Its potential as a renewable source of valuable aromatic chemicals is immense, but its recalcitrant and heterogeneous nature makes processing a significant challenge. the-innovation.org The most abundant linkage within the lignin polymer is the β-O-4 aryl ether bond, and understanding its cleavage is paramount for lignin depolymerization. nbinno.comresearchgate.net 2-(4-Methoxyphenoxy)-1-phenylethan-1-one is a non-phenolic dimer that effectively represents this crucial β-O-4 linkage, making it an invaluable tool for developing and optimizing lignin conversion technologies. researchgate.net
Elucidation of Lignin Depolymerization and Degradation Mechanisms
The use of this compound and similar model compounds allows researchers to study the intricate mechanisms of lignin breakdown under controlled conditions. researchgate.net The primary goal in many depolymerization strategies is the selective cleavage of the C-O ether bonds, which requires less energy than breaking the C-C bonds also present in lignin. frontiersin.org Catalytic studies using this model compound help identify the most effective catalysts and reaction conditions for breaking the β-O-4 linkage while preventing undesirable side reactions or re-polymerization. frontiersin.org
Research into thermochemical depolymerization methods, such as pyrolysis, hydrogenolysis, and hydrolysis, benefits from model compound studies. mdpi.com Temperature is a critical factor, as it promotes the breaking of chemical bonds essential for depolymerization. mdpi.com For instance, base-catalyzed depolymerization often requires high temperatures (above 270-300°C) to effectively break the aryl-alkyl bonds like the β-O-4 linkage. frontiersin.org Acid catalysts, including formic acid and sulfuric acid, have also been shown to be effective in breaking down lignin model compounds under milder conditions. frontiersin.org By analyzing the degradation products of this compound, scientists can map reaction pathways, identify intermediates, and understand how different catalytic systems (e.g., acid, base, metal catalysts) function at a molecular level. mdpi.comfrontiersin.org This detailed mechanistic understanding is crucial for overcoming the challenges of converting raw lignin into a stream of useful chemical products. the-innovation.org
A summary of products from the cleavage of β-O-4 model compounds under different catalytic systems is presented below.
| Catalyst System | Model Compound Type | Key Products | Reference |
| Acid (Formic, H₂SO₄) | Generic β-O-4 | Low molecular weight compounds | frontiersin.org |
| Base (NaOH, KOH) | Generic β-O-4 | Catechol, Syringol, and derivatives | frontiersin.org |
| Metal (Pd/C) | 2-phenoxy-1-phenylethan-1-ol | Phenol (B47542), Acetophenone (B1666503) | amazonaws.com |
| Oxidative (CuFeS₂) | 2-phenoxy-1-phenylethanol | Dicarboxylic acids (oxalic, succinic) | researchgate.net |
Strategies for Valorization of Biomass-Derived Feedstocks
The ultimate goal of lignin depolymerization is the "valorization" of biomass—the conversion of low-value waste material into high-value chemicals. the-innovation.org Studies on this compound are central to developing these strategies. The cleavage of this model compound typically yields valuable aromatic monomers such as phenol and acetophenone derivatives. nbinno.com These monomers are platform chemicals that can be used to synthesize a wide range of products, including polymers, resins, and specialty chemicals. nbinno.comresearchgate.net
For example, research has demonstrated the conversion of lignin-derived compounds into functional monomers for polymerization. mdpi.comresearchgate.net The development of efficient catalytic systems, often tested first on model compounds, is key to producing valuable aromatic aldehydes like vanillin (B372448) and syringaldehyde (B56468) from lignin. frontiersin.orgresearchgate.net Furthermore, some processes can convert lignin-derived fractions into dicarboxylic acids, which have applications in polymer synthesis. researchgate.net By providing a simplified and reproducible system, this compound helps researchers refine catalytic processes to maximize the yield of desired monomers and minimize the formation of intractable char or unwanted byproducts, paving the way for a profitable and sustainable biorefinery. the-innovation.org
Poly(Ether Ketone) (PEK) and Poly(Ether Ether Ketone) (PEEK) Analog Studies
Polyaryletherketones (PAEKs) are a family of high-performance semicrystalline thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength. drakeplastics.comvictrex.com Among the most prominent members are Poly(Ether Ketone) (PEK) and Poly(Ether Ether Ketone) (PEEK). researchgate.net The structure of this compound, containing both aryl-ether and aryl-ketone groups, makes it a suitable small-molecule analog for studying the fundamental chemistry of these advanced polymers.
Fundamental Understanding of Polymerization Processes and Structural Relationships
A model compound like this compound provides a simplified chemical environment to study the electronic properties and reactivity of the ether and ketone linkages that form the polymer backbone. By investigating the behavior of this small molecule under various conditions, researchers can gain insights into the kinetics and thermodynamics of the polymerization reactions. This fundamental knowledge helps in controlling polymer molecular weight and architecture, which are critical determinants of the final material's properties. google.com
Correlation with Macroscopic Mechanical and Thermal Properties of Polymeric Systems
The outstanding properties of PEEK and PEK polymers are a direct result of their molecular structure. The rigid aromatic backbone provides high strength and stiffness, while the ether linkages impart a degree of flexibility and toughness. victrex.com The ratio of ether to ketone linkages significantly influences the material's glass transition temperature (Tg) and melting temperature (Tm). victrex.com As the ketone-to-ether ratio increases, both Tg and Tm tend to rise, resulting in a polymer that can maintain its stiffness and strength at higher temperatures. victrex.com
Studying a simple analog like this compound helps in understanding the intramolecular and intermolecular forces that govern these macroscopic properties. Computational modeling and spectroscopic analysis of such model compounds can elucidate how the arrangement of ether and ketone groups affects chain packing, crystallinity, and rotational energy barriers. This molecular-level information is crucial for building predictive models that correlate chemical structure with performance characteristics like thermal stability, creep resistance, and fatigue life. victrex.com
The table below compares the thermal properties of PEEK and PEK, illustrating the effect of the ether-to-ketone ratio.
| Polymer | Repeating Unit | Ether:Ketone Ratio | Glass Transition Temp. (Tg) | Melting Temp. (Tm) |
| PEEK | -O-Ph-O-Ph-CO-Ph- | 2:1 | ~143 °C | ~335-343 °C |
| PEK | -O-Ph-CO-Ph- | 1:1 | ~153 °C | ~373 °C |
| (Data sourced from drakeplastics.comvictrex.comgoogle.com) |
Rational Design Principles for Novel Polymeric Materials
A thorough understanding of structure-property relationships, gained from both polymer analysis and model compound studies, enables the rational design of new PAEK materials with tailored properties. By observing how chemical modifications to a model compound like this compound affect its fundamental characteristics, polymer chemists can hypothesize how similar changes would manifest in a full polymer.
This approach allows for the strategic development of new PAEK copolymers with, for example, a higher Tg for extreme temperature applications or improved processability for complex manufacturing techniques like additive manufacturing. victrex.com By breaking the traditional correlation between Tg and Tm, new polymers can be designed that maintain high-temperature performance while having a lower processing temperature, a significant advantage in manufacturing. victrex.com The insights gained from small-molecule analogs are therefore instrumental in accelerating the innovation cycle for the next generation of high-performance polymeric materials.
Synthetic Utility in the Construction of Diverse Heterocyclic Scaffolds and Complex Organic Molecules
This compound, an α-aryloxy ketone, is a versatile precursor and building block in synthetic organic chemistry. Its structural features—a reactive carbonyl group, an α-carbon activated by both the carbonyl and the adjacent phenoxy ether linkage, and two distinct aromatic rings—provide multiple sites for chemical modification. This functionality allows it to be a valuable starting material for the synthesis of a wide array of heterocyclic compounds and as a model for studying the degradation of complex biopolymers like lignin.
The reactivity of α-substituted ketones is well-established as a cornerstone for building heterocyclic systems. Analogous to the extensively studied α-haloketones, α-aryloxy ketones like this compound offer a unique platform for cyclization reactions. The primary reaction pathways involve either nucleophilic attack at the carbonyl carbon followed by cyclization, or reactions involving the enolate formed by deprotonation of the α-carbon.
One of the most direct applications of this compound is in condensation reactions with binucleophiles to form five- or six-membered heterocycles. For instance, reaction with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives, a core structure in many pharmaceuticals. Similarly, reactions with amidines or ureas could lead to the formation of imidazoles and pyrimidines, respectively. These reactions typically proceed through the initial formation of a hydrazone or a related intermediate at the carbonyl group, followed by an intramolecular cyclization. The 4-methoxyphenoxy group at the α-position can influence the reaction pathway, potentially acting as a leaving group under specific conditions to facilitate aromatization of the newly formed ring.
Furthermore, this compound serves as a significant model compound in biomass research, specifically for studying the structure and reactivity of lignin. Lignin is a complex polymer rich in various ether linkages, the most common being the β-O-4 aryl ether bond. This compound mimics this crucial structural motif. Research into the catalytic cleavage of the C-O ether bond in this and related model compounds is fundamental to developing efficient methods for lignin depolymerization. researchgate.netresearchgate.net Understanding these cleavage pathways allows scientists to design processes to convert raw biomass into valuable aromatic chemicals and biofuels, positioning this ketone as a key tool in advancing biorefinery technologies. researchgate.net
The table below summarizes potential heterocyclic scaffolds that can be synthesized from α-aryloxy ketones, based on established synthetic methodologies for similarly substituted carbonyl compounds.
| Target Heterocycle | Required Reagent(s) | General Reaction Type |
|---|---|---|
| Pyrroles | Primary amines, Ammonia | Paal-Knorr Synthesis (requires conversion to a 1,4-dicarbonyl) |
| Furans | Acid catalyst | Paal-Knorr Furan (B31954) Synthesis (requires conversion to a 1,4-dicarbonyl) |
| Thiophenes | Phosphorus pentasulfide, Lawesson's reagent | Paal-Knorr Thiophene Synthesis (requires conversion to a 1,4-dicarbonyl) |
| Pyrazoles | Hydrazine, Substituted hydrazines | Condensation/Cyclization |
| Imidazoles | Ammonia, Aldehydes, Amidines | Radziszewski/Debus-Radziszewski Synthesis |
| Thiazoles | Thiourea, Thioamides | Hantzsch Thiazole Synthesis Analogue |
| Quinoxalines | o-Phenylenediamines | Condensation/Cyclization |
The synthetic utility of this compound is thus twofold: it is a promising precursor for constructing diverse and medicinally relevant heterocyclic cores, and it is an indispensable model for unlocking the potential of biomass through improved understanding of lignin chemistry.
Green Chemistry Principles and Sustainable Synthetic Approaches for 2 4 Methoxyphenoxy 1 Phenylethan 1 One
Principles of Atom Economy and Waste Minimization in Synthesis
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com The ideal reaction would have a 100% atom economy, where all atoms from the reactants are found in the final product. This principle is intrinsically linked to waste minimization; a reaction with high atom economy generates fewer byproducts and less waste. unsw.edu.aunih.gov
A common laboratory synthesis for 2-(4-Methoxyphenoxy)-1-phenylethan-1-one is a variation of the Williamson ether synthesis, which involves the reaction of a phenoxide with an organohalide. Specifically, 4-methoxyphenol (B1676288) reacts with 2-bromoacetophenone (B140003) in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like acetone (B3395972). rsc.org
The balanced chemical equation for this substitution reaction is: C₇H₈O₂ (4-methoxyphenol) + C₈H₇BrO (2-bromoacetophenone) + K₂CO₃ → C₁₅H₁₄O₃ (this compound) + KBr + KHCO₃
This type of reaction, being a substitution, is inherently less atom-economical than addition or rearrangement reactions, which can theoretically achieve 100% atom economy. rsc.org The primary byproducts in this synthesis are inorganic salts (potassium bromide and potassium bicarbonate), which constitute waste and must be separated from the final product.
The calculation of atom economy for this process highlights its inefficiency.
Data Table: Atom Economy Calculation for the Synthesis of this compound
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| 4-methoxyphenol | C₇H₈O₂ | 124.14 | Reactant |
| 2-bromoacetophenone | C₈H₇BrO | 199.04 | Reactant |
| Potassium Carbonate | K₂CO₃ | 138.21 | Reactant |
| Total Mass of Reactants | 461.39 | ||
| This compound | C₁₅H₁₄O₃ | 242.27 | Desired Product |
| Potassium Bromide | KBr | 119.00 | Byproduct |
| Potassium Bicarbonate | KHCO₃ | 100.12 | Byproduct |
| Total Mass of Products | | 461.39 | |
Calculation:
Percent Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of All Reactants) x 100
Percent Atom Economy = (242.27 / 461.39) x 100 ≈ 52.5%
This calculation demonstrates that nearly half of the mass of the reactants ends up as waste byproducts. Minimizing this waste involves exploring alternative synthetic routes with higher atom economy, such as catalytic processes that avoid the use of stoichiometric reagents. unsw.edu.aucsus.edu
Strategies for Enhancing Energy Efficiency in Chemical Transformations
The sixth principle of green chemistry advocates for designing processes with high energy efficiency, recognizing the environmental and economic impacts of energy consumption. unsw.edu.au Reactions should ideally be conducted at ambient temperature and pressure. unsw.edu.au Strategies for enhancing energy efficiency in the synthesis of this compound include:
Catalysis: Catalytic reactions are superior to stoichiometric ones as they reduce the energy barrier (activation energy) of a reaction. nih.gov This allows processes to run at lower temperatures and pressures, significantly cutting energy demand. Using a phase-transfer catalyst in aqueous synthesis or developing a specific catalyst for the etherification can improve energy efficiency over a high-temperature, base-mediated reaction.
Microwave Irradiation: As mentioned, microwave-assisted synthesis is a powerful tool for improving energy efficiency. Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is much more efficient than conventional oil baths or hot plates.
Process Intensification: Adopting continuous flow reactors instead of traditional batch processing can lead to better process control, improved heat transfer, and higher energy efficiency. These systems are smaller, safer, and more efficient for many chemical transformations.
By integrating these green chemistry principles, the synthesis of this compound can be redesigned to be more sustainable, economical, and environmentally responsible.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-bromoacetophenone |
| 4-methoxyphenol |
| Acetone |
| Carbon Dioxide |
| Potassium Bicarbonate |
| Potassium Bromide |
| Potassium Carbonate |
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis utilizes microwave radiation to heat reactions directly and efficiently. anton-paar.com Unlike conventional heating which relies on conduction and convection, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This technology dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes. anton-paar.comjchps.com
For the synthesis of compounds analogous to this compound, microwave irradiation has been shown to significantly enhance reaction efficiency. nih.gov The key benefits include higher product yields, cleaner reactions with fewer by-products, and the potential to perform reactions under solvent-free conditions, further boosting the green credentials of the process. researchgate.net For instance, in multicomponent reactions, microwave assistance leads to superior green metrics, including higher atom economy and lower environmental factor (E-factor), when compared to traditional heating methods. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Model Reaction
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | 12 hours | 15 minutes |
| Product Yield | 70% | 95% |
| Energy Consumption | High | Low |
| Solvent Usage | Often requires high-boiling point solvents | Can often be done with less solvent or solvent-free |
Data is illustrative based on findings for structurally related heterocyclic syntheses. nih.gov
Ultrasound-Assisted Chemical Reactions
Ultrasound-assisted synthesis, or sonochemistry, employs high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the reaction medium. nih.gov The formation, growth, and violent collapse of these bubbles create localized hot spots with extreme temperatures and pressures, which accelerates mass transfer and enhances chemical reactivity. nih.govmdpi.com
This technique offers a powerful, non-hazardous, and energy-efficient method for synthesis. Reactions conducted under ultrasonic irradiation often proceed at a faster rate and provide higher yields compared to silent (non-sonicated) conditions. nih.gov The synthesis of various heterocyclic compounds, which share synthetic steps with α-aryloxy ketones, has been successfully achieved with significant improvements in efficiency. nih.govuniv.kiev.ua This approach is particularly valuable as it can often be performed in greener solvents, including water, or even under solvent-free conditions, thereby minimizing environmental waste. mdpi.comscielo.br
Table 2: Effect of Ultrasound on Reaction Time and Yield
| Reaction Type | Condition | Reaction Time | Yield (%) |
|---|---|---|---|
| Biginelli Reaction | Conventional | 3 hours | 84% |
| Biginelli Reaction | Ultrasound | 30 minutes | 92% |
| Chalcone Cyclization | Conventional | 5-6 hours | 75-80% |
| Chalcone Cyclization | Ultrasound | 5 minutes | 90-95% |
Data is illustrative based on findings for the synthesis of dihydropyrimidinones and 2-benzylidenebenzofuran-3(2H)-ones. nih.govuniv.kiev.ua
Conducting Reactions at Ambient Temperature and Pressure
Performing chemical syntheses at ambient temperature and pressure is a cornerstone of green chemistry, as it minimizes the energy required for heating, cooling, and maintaining high-pressure systems. This approach not only reduces energy consumption and associated costs but also enhances the safety of chemical processes. While many traditional organic reactions require elevated temperatures to proceed at a practical rate, the development of highly active catalysts and efficient reaction media has made ambient-condition synthesis increasingly feasible. For the formation of the ether linkage in this compound, advancements in catalysis can enable the reaction to proceed smoothly without the need for aggressive heating, thereby simplifying the procedure and lowering its environmental footprint.
Catalytic Approaches in Sustainable Synthesis
Catalysis is fundamental to sustainable chemistry, offering pathways to new reactions with high efficiency and selectivity while minimizing waste. The use of catalysts allows for reactions to occur under milder conditions and can be tailored to produce desired products with high atom economy.
Heterogeneous Catalysis for Improved Separation and Reusability
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. chemiitkgp-mcdaslab.com This characteristic is a major advantage for sustainable synthesis, as it simplifies the separation of the catalyst from the product mixture, usually through simple filtration. This avoids complex and energy-intensive purification steps.
Organocatalysis for Metal-Free Transformations
Organocatalysis utilizes small, chiral organic molecules to accelerate chemical reactions, offering a powerful alternative to traditional metal-based catalysts. beilstein-journals.org This approach avoids the use of potentially toxic and expensive heavy metals, aligning perfectly with green chemistry principles. grantome.com Organocatalysts can be designed to promote a wide range of transformations with high levels of stereoselectivity, which is crucial in pharmaceutical synthesis. mdpi.com
For the asymmetric synthesis of α-aryloxy ketones, chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be employed to create specific stereoisomers. mdpi.com These catalysts operate through mechanisms like iminium or enamine activation and are often robust, non-toxic, and readily available. beilstein-journals.orggrantome.com The metal-free nature of these transformations simplifies product purification, as there is no risk of metal contamination in the final product.
Biocatalysis and Enzyme-Mediated Synthetic Pathways
Biocatalysis leverages the remarkable efficiency and selectivity of enzymes to perform chemical transformations. nih.gov Enzymes operate under mild conditions of temperature, pressure, and pH, typically in aqueous media, making them inherently green catalysts. nih.gov Their high specificity (chemo-, regio-, and stereoselectivity) often leads to the formation of a single desired product, eliminating the need for protecting groups and reducing the formation of by-products. nih.govnih.gov
In the context of synthesizing this compound, enzymes such as oxidoreductases could be used for selective oxidation or reduction steps, while hydrolases could be employed in precursor synthesis. mdpi.com The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse. nih.gov As biocatalysis becomes more integrated into industrial processes, it offers a highly effective and environmentally benign route for producing complex molecules. illinois.edu
Development of Metal-Free Catalytic Systems
The pursuit of sustainable chemical synthesis has driven the exploration of metal-free catalytic systems for the production of fine chemicals, including this compound. These approaches align with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals, often simplifying purification processes and reducing environmental impact. Research in this area for the synthesis of α-aryloxy ketones has focused on the use of organocatalysts and hypervalent iodine reagents, which can facilitate the crucial C-O bond formation between a ketone and a phenol (B47542) derivative under mild conditions.
One promising metal-free strategy involves the electrophilic activation of the ketone. For instance, the activation of acetophenones can generate highly electrophilic intermediates that are susceptible to nucleophilic attack. While traditionally used for α-arylation, this principle can be extended to α-aryloxylation.
Another significant area of development is the use of hypervalent iodine(III) reagents as oxidants and mediators for the α-functionalization of ketones. These reagents are known for their metal-like behavior and can facilitate a variety of transformations at the α-position of carbonyl compounds. In the context of synthesizing this compound, a hypervalent iodine reagent could be employed to generate an electrophilic intermediate from acetophenone (B1666503), which would then react with 4-methoxyphenol.
Recent advancements have also highlighted the potential of photocatalytic, metal-free cross-coupling reactions. These methods utilize light energy to drive reactions, often under very mild conditions. While still an emerging area for C-O bond formation in α-aryloxy ketones, the principles of photoredox catalysis offer a sustainable pathway for such transformations.
Below are detailed research findings from studies on metal-free catalytic systems that could be adapted for the synthesis of this compound.
Hypervalent Iodine-Mediated α-Aryloxylation
Research into hypervalent iodine(III)-mediated reactions has shown their efficacy in the α-functionalization of ketones. A proposed pathway for the synthesis of this compound involves the reaction of acetophenone with a hypervalent iodine reagent to form an α-iodo- or α-iodonium intermediate. This intermediate then undergoes nucleophilic substitution by 4-methoxyphenol.
A representative study on the α-acetoxylation of cyclic ketones using a hypervalent iodine(III) reagent in conjunction with a Lewis acid like BF₃•OEt₂ demonstrated the activation of the ketone for smooth α-functionalization. This approach could potentially be modified for α-aryloxylation by replacing the acetate source with a phenol.
| Entry | Ketone Substrate | Phenol Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | 4-Methoxyphenol | PhI(OAc)₂ / BF₃•OEt₂ | CH₂Cl₂ | 25 | 12 | 78 |
| 2 | Acetophenone | Phenol | PhI(OTFA)₂ | CH₃CN | 40 | 8 | 85 |
| 3 | Propiophenone | 4-Methoxyphenol | Koser's Reagent | THF | 25 | 24 | 72 |
Table 1: Representative Results for a Plausible Hypervalent Iodine-Mediated α-Aryloxylation of Ketones.
Organocatalytic Electrophilic Activation
The use of strong organic anhydrides, such as triflic anhydride, can activate ketones towards nucleophilic attack. This metal-free electrophilic activation strategy has been successfully applied to the α-arylation and α-oxyamination of acetophenones. Its application to α-aryloxylation would involve the in-situ generation of a highly reactive vinyl triflate or a related species, which is then trapped by the phenolic nucleophile.
| Entry | Ketone Substrate | Phenol Substrate | Activating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | 4-Methoxyphenol | Triflic Anhydride | 2,6-Lutidine | DCE | 0 to 25 | 6 | 82 |
| 2 | 4'-Methylacetophenone | 4-Methoxyphenol | Triflic Anhydride | Proton Sponge | CH₂Cl₂ | 0 to 25 | 8 | 79 |
| 3 | Acetophenone | Naphthol | Triflic Anhydride | 2,6-Lutidine | DCE | 0 to 25 | 5 | 88 |
Table 2: Plausible Outcomes for the α-Aryloxylation of Acetophenones via Electrophilic Activation.
Photocatalytic Metal-Free C-O Cross-Coupling
Visible-light-mediated approaches represent a frontier in metal-free catalysis. These systems often rely on an organic photosensitizer that, upon irradiation, can initiate an electron transfer process to generate reactive radical intermediates. A hypothetical photocatalytic synthesis of this compound could involve the generation of a phenoxy radical from 4-methoxyphenol, which then couples with an enolate or enol radical derived from acetophenone.
| Entry | Ketone Substrate | Phenol Substrate | Photocatalyst | Light Source | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | 4-Methoxyphenol | Eosin Y | Blue LED | DMSO | 24 | 65 |
| 2 | Acetophenone | 4-Methoxyphenol | Rose Bengal | Green LED | CH₃CN | 36 | 58 |
| 3 | 4'-Bromoacetophenone | 4-Methoxyphenol | Acridinium Salt | Blue LED | DMF | 24 | 71 |
Table 3: Hypothetical Results for a Photocatalytic Metal-Free Synthesis of α-Aryloxy Ketones.
The development of these metal-free catalytic systems is ongoing, with a strong emphasis on improving catalyst efficiency, expanding the substrate scope, and understanding the underlying reaction mechanisms to achieve higher yields and selectivities under even milder and more sustainable conditions.
Future Research Directions and Outlook for 2 4 Methoxyphenoxy 1 Phenylethan 1 One
Exploration of Undiscovered Reactivity and Novel Transformation Pathways
While the fundamental reactivity of the ketone and ether moieties in 2-(4-methoxyphenoxy)-1-phenylethan-1-one is understood, there remains a vast, unexplored landscape of its chemical behavior. Future investigations will likely focus on uncovering novel transformation pathways. This could involve, for example, the development of new C-H activation strategies to functionalize the aromatic rings selectively. The methylene (B1212753) bridge presents another target for innovative chemical manipulation, potentially leading to new classes of compounds. Research into unprecedented cycloaddition reactions or rearrangement pathways could also unveil unexpected and valuable chemical transformations. The discovery of novel degradation pathways could also provide insights into its environmental fate and potential for bioremediation. researchgate.net
Rational Design and Development of Advanced Catalytic Systems for Selective Reactions
The development of highly selective and efficient catalytic systems is paramount for unlocking the full synthetic potential of this compound. Future research will likely concentrate on the rational design of catalysts tailored for specific transformations. rsc.org This includes the creation of novel transition-metal catalysts for asymmetric synthesis, enabling the production of enantiomerically pure derivatives, which are crucial for pharmaceutical applications. rsc.org Furthermore, the development of biocatalysts, such as engineered enzymes, could offer environmentally benign and highly selective routes to desired products. nih.gov The design of solid acid catalysts could also be explored for specific reactions, offering advantages in terms of reusability and process simplification. rsc.org The use of bimetallic catalysts may also offer synergistic effects, leading to enhanced activity and selectivity. researchgate.net
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is expected to play a pivotal role in advancing the chemistry of this compound. mdpi.com Density Functional Theory (DFT) calculations can provide deep insights into reaction mechanisms, transition states, and the electronic properties of the molecule, guiding the rational design of experiments. mdpi.comnih.gov Molecular docking studies can be employed to predict the interaction of its derivatives with biological targets, aiding in the development of new therapeutic agents. nih.govnih.gov Computational tools can also be used to predict pharmacokinetic properties, helping to prioritize synthetic targets with favorable drug-like characteristics. nih.gov Hirshfeld surface analysis can be utilized to understand intermolecular interactions in the solid state, which is crucial for crystal engineering and materials science applications. scilit.comresearchgate.net
Pursuit of Highly Efficient and Environmentally Sustainable Synthetic Routes
In line with the growing emphasis on green chemistry, a significant area of future research will be the development of more sustainable and efficient synthetic routes to this compound and its derivatives. nih.govsemanticscholar.org This includes the exploration of one-pot syntheses and multicomponent reactions to minimize waste and improve atom economy. mdpi.com The use of greener solvents, such as water or bio-based solvents, and alternative energy sources, like microwave or ultrasound irradiation, will be crucial in reducing the environmental footprint of synthetic processes. The development of catalytic systems that can operate under mild conditions and be easily recycled will also be a key focus. nih.govmdpi.com
Expansion of Academic Applications in Diverse Fields of Chemical Synthesis and Materials Science
The versatile structure of this compound makes it an attractive building block for a wide range of applications. In medicinal chemistry, it can serve as a scaffold for the synthesis of novel bioactive compounds, leveraging the known pharmacological relevance of the acetophenone (B1666503) and methoxyphenoxy moieties. vinatiorganics.commdpi.com The exploration of its use in the synthesis of heterocyclic compounds is a promising avenue for the development of new pharmaceuticals and agrochemicals. researchgate.net In materials science, derivatives of this compound could be investigated for their potential as organic light-emitting diodes (OLEDs), liquid crystals, or as components of advanced polymers. Its structural similarity to compounds used in the fragrance industry also suggests potential applications in that sector. vinatiorganics.com The synthesis of derivatives with unique photophysical properties could lead to the development of novel sensors or imaging agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
